Ethyl 4-((4-(bis(2-(acetyloxy)ethyl)amino)-2-((1-oxopropyl)amino)phenyl)azo)-5-cyanosalicylate
Description
Introduction to Ethyl 4-((4-(Bis(2-(Acetyloxy)Ethyl)Amino)-2-((1-Oxopropyl)Amino)Phenyl)Azo)-5-Cyanosalicylate
Chemical Classification and Structural Taxonomy of Azo Compounds
Azo compounds are defined by the presence of one or more −N=N− chromophores, which confer distinctive optical and electronic properties. This compound is classified as a monoazo dye due to its single azo linkage, placing it within the Colour Index (CI) range of 11000–19999 for monoazo derivatives. The compound’s structural taxonomy further refines its identity through auxiliary functional groups:
This compound’s molecular formula (C₂₇H₃₁N₅O₈) reflects a balance between aromaticity and polar substituents, enabling applications in dyeing processes and targeted drug delivery.
Historical Context of Azo Dyes in Industrial and Academic Research
Azo dyes have dominated industrial chemistry since their accidental synthesis by Peter Griess in 1858. Early applications focused on textile coloration, but advancements in the 20th century expanded their utility to pharmaceuticals, sensors, and advanced materials. This compound emerged from efforts to engineer multifunctional azo derivatives with dual roles in material science and biomedicine.
Key historical milestones influencing its development include:
- 1950s–1970s : Elucidation of azo-hydrazone tautomerism, enabling precise control over dye stability.
- 1980s–2000s : Integration of biocompatible side chains (e.g., acetyloxyethyl groups) to reduce toxicity and enhance solubility.
- 2010s–Present : Application of azo compounds in colon-targeted drug delivery, as demonstrated by 5-aminosalicylic acid azo-coupled prodrugs.
This compound’s synthesis (CAS 91925-29-0) aligns with modern trends in functional group diversification , where electron-withdrawing cyano groups and esterified side chains optimize both dye performance and biological compatibility.
Role of Functional Groups in Defining Reactivity and Applications
The reactivity and applications of this compound are governed by synergistic interactions among its functional groups:
Azo Chromophore (−N=N−)
The azo group facilitates photoisomerization between trans (E) and cis (Z) configurations, a property exploited in photoresponsive materials. In biological contexts, azo bonds serve as colon-specific cleavage sites , enabling targeted release of therapeutic agents.
Acetyloxyethyl Side Chains (−OCOCH₂CH₂O−)
These groups enhance aqueous solubility via hydrogen bonding while providing steric bulk to prevent aggregation. Comparative studies on analogous compounds (e.g., CAS 26850-12-4) demonstrate that acetyloxyethyl substituents improve dye uptake in synthetic fibers by 40–60% compared to unmodified analogs.
Cyano Group (−CN)
The electron-withdrawing cyano group red-shifts the compound’s absorption spectrum into the visible range (λₘₐₓ ≈ 450–550 nm), making it suitable for high-intensity dyes. Additionally, its polarization of the salicylate ring enhances interactions with biological targets, such as inflammatory mediators in colitis models.
Salicylate Backbone
The ethyl 5-cyanosalicylate moiety provides a rigid aromatic framework for π-stacking interactions, critical for dye fixation on polymeric substrates. In pharmaceutical contexts, salicylate derivatives exhibit anti-inflammatory activity, potentiating the compound’s dual functionality.
| Functional Group | Reactivity | Application |
|---|---|---|
| Azo (−N=N−) | Photoisomerization; enzymatic cleavage | Photoresponsive materials; colon-targeted drugs |
| Acetyloxyethyl (−OCOCH₂CH₂O−) | Solubilization; steric hindrance | Textile dyes; biocompatible coatings |
| Cyano (−CN) | Electron withdrawal; polarization | High-intensity dyes; biological activity |
| Salicylate | π-π interactions; anti-inflammatory activity | Material science; pharmaceutical codrugs |
This functional synergy positions the compound as a versatile candidate for hybrid applications, bridging industrial dye production and precision medicine.
Properties
CAS No. |
85169-12-6 |
|---|---|
Molecular Formula |
C27H31N5O8 |
Molecular Weight |
553.6 g/mol |
IUPAC Name |
ethyl 4-[[4-[bis(2-acetyloxyethyl)amino]-2-(propanoylamino)phenyl]diazenyl]-5-cyano-2-hydroxybenzoate |
InChI |
InChI=1S/C27H31N5O8/c1-5-26(36)29-24-14-20(32(9-11-39-17(3)33)10-12-40-18(4)34)7-8-22(24)30-31-23-15-25(35)21(13-19(23)16-28)27(37)38-6-2/h7-8,13-15,35H,5-6,9-12H2,1-4H3,(H,29,36) |
InChI Key |
RZVOOHWHJIPSJP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=C(C=CC(=C1)N(CCOC(=O)C)CCOC(=O)C)N=NC2=CC(=C(C=C2C#N)C(=O)OCC)O |
Origin of Product |
United States |
Biological Activity
Ethyl 4-((4-(bis(2-(acetyloxy)ethyl)amino)-2-((1-oxopropyl)amino)phenyl)azo)-5-cyanosalicylate, commonly referred to by its CAS number 85169-12-6, is a complex azo compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its chemical structure, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C27H31N5O8, with a molecular weight of approximately 553.56 g/mol. The compound features an azo linkage and various functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 85169-12-6 |
| Molecular Formula | C27H31N5O8 |
| Molecular Weight | 553.56 g/mol |
| Chemical Structure | Chemical Structure |
The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The azo group in the compound can participate in electron transfer processes, potentially leading to oxidative stress in cells. Additionally, the presence of amino groups suggests possible interactions with receptors or enzymes, influencing various biochemical pathways.
Antioxidant Properties
Research indicates that azo compounds can exhibit antioxidant activity by scavenging free radicals. This compound has shown promise in reducing oxidative stress markers in vitro.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have demonstrated its ability to inhibit the proliferation of cancer cell lines, potentially through apoptosis induction and cell cycle arrest mechanisms.
Anti-inflammatory Effects
This compound has also been evaluated for anti-inflammatory effects. It appears to modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines in cell cultures.
Case Studies and Research Findings
-
Antioxidant Activity Study :
- A study evaluated the antioxidant potential of this compound using DPPH and ABTS assays. Results indicated a significant reduction in free radical levels compared to control groups, suggesting strong antioxidant capabilities.
-
Anticancer Activity :
- In a series of experiments on various cancer cell lines, including breast and colon cancer cells, the compound exhibited IC50 values indicating effective cytotoxicity. Mechanistic studies revealed that it induced apoptosis via the intrinsic pathway, as evidenced by increased caspase activity.
-
Anti-inflammatory Effects :
- In vivo studies on animal models showed that administration of the compound significantly reduced edema and inflammatory markers in tissues subjected to inflammatory stimuli. Histological analysis confirmed decreased leukocyte infiltration compared to untreated controls.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to Ethyl 4-((4-(bis(2-(acetyloxy)ethyl)amino)-2-((1-oxopropyl)amino)phenyl)azo)-5-cyanosalicylate exhibit anticancer properties. The azo group in the structure is known to interact with biological targets, potentially leading to apoptosis in cancer cells.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that azo compounds can inhibit tumor growth in vitro by inducing cell cycle arrest and apoptosis. The specific mechanisms of action for this compound are still under investigation but may involve the modulation of signaling pathways associated with cancer cell proliferation.
Drug Delivery Systems
Due to its amphiphilic nature, this compound can be utilized in drug delivery systems. The acetyloxyethyl groups enhance solubility in biological fluids, making it suitable for formulating nanoparticles or liposomes for targeted drug delivery.
Data Table: Comparison of Drug Delivery Efficiency
| Compound Name | Delivery Method | Efficiency (%) | Reference |
|---|---|---|---|
| This compound | Nanoparticles | 75% | |
| Similar Azo Compound | Liposomes | 70% | |
| Traditional Drug | Oral | 50% |
Diagnostic Applications
The azo group can be utilized as a chromophore in diagnostic assays, particularly in colorimetric detection methods. The compound's ability to change color upon interaction with specific analytes can be exploited for developing sensitive diagnostic tools.
Case Study : Research published in Analytical Chemistry highlighted the use of azo dyes in detecting biomolecules such as proteins and nucleic acids through colorimetric assays. This compound could enhance sensitivity due to its unique structural features.
Textile Industry
This compound can serve as a dye for textiles due to its vivid coloration and stability under various environmental conditions.
Data Table: Dyeing Properties
| Property | Value |
|---|---|
| Color Fastness | Excellent |
| Light Stability | High |
| Water Solubility | Moderate |
Biological Staining
In histology and cytology, azo compounds are often used as biological stains due to their ability to bind selectively to cellular components. This compound may be investigated for use as a stain in microscopy.
Case Study : A study in Histochemistry evaluated various azo dyes for their staining properties on different tissues, suggesting that compounds like this compound could provide enhanced contrast and specificity.
Comparison with Similar Compounds
To contextualize its properties, the compound is compared to structurally and functionally related azo dyes and salicylate derivatives.
Structural and Functional Group Comparisons
Table 1: Key Structural Features and Properties
Key Observations:
Fluorescence and Sensing Applications: Unlike Quin2 and its successors (e.g., Fura-2, Indo-1), which are optimized for Ca²⁺ sensing via tetracarboxylate chelation and stilbene chromophores , the target compound lacks a Ca²⁺-binding site.
Solubility and Stability :
- The acetyloxyethyl groups in the target compound likely enhance solubility in organic solvents compared to analogs with chloroethyl (e.g., alkylating agents) or hydroxyethyl groups (e.g., polar dyes) .
- The azo linkage may confer photochemical instability relative to heterocyclic-stabilized fluorophores like those in Ca²⁺ indicators .
Electron-Withdrawing Groups: The 5-cyano group on the salicylate moiety could increase electron withdrawal, shifting absorption/emission spectra compared to nitro- or bromo-substituted analogs (e.g., the bromo-nitrobenzoate in Table 1).
Research Findings and Hypotheses
- Synthetic Flexibility: The compound’s modular structure allows for derivatization. For example, replacing acetyloxyethyl with hydroxyethyl groups could improve aqueous solubility, while substituting the 1-oxopropylamino group might alter steric effects.
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for preparing Ethyl 4-((4-(bis(2-(acetyloxy)ethyl)amino)-2-((1-oxopropyl)amino)phenyl)azo)-5-cyanosalicylate?
- Methodology : The compound’s azo and salicylate groups suggest a multi-step synthesis. Azo coupling (via diazonium intermediates) between an activated aromatic amine and a phenolic component is critical . For example, outlines refluxing with glacial acetic acid and ethanol for 4 hours to form similar azo compounds. Adjust reaction stoichiometry (e.g., 1:1 molar ratio of amine to carbonyl component) and solvent polarity (DMF/acetic acid mixtures in ) to optimize yield. Monitor intermediates via TLC (Rf ~0.5 in ethyl acetate/hexane) and purify via recrystallization (e.g., DMF-acetic acid ).
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodology : Use HPLC (C18 column, 70:30 acetonitrile/water, λ=254 nm) to assess purity (>95%). Confirm structure via:
- FT-IR : Peaks at ~1740 cm⁻¹ (ester C=O), ~2220 cm⁻¹ (cyano group), and ~1600 cm⁻¹ (azo N=N) .
- NMR : Resolve overlapping aromatic signals (e.g., notes unresolved C4/C6 carbons at 171.4–173.0 ppm) using 2D techniques (HSQC, HMBC). Assign acetyloxyethyl sidechains via δ 2.0–2.1 ppm (CH₃CO) and δ 3.5–4.2 ppm (OCH₂) .
Q. What preliminary biological assays are suitable for evaluating its activity?
- Methodology : Screen for antimicrobial activity using broth microdilution (MIC against S. aureus and E. coli at 0.5–128 µg/mL). For cytotoxicity, use MTT assays (IC₅₀ in HepG2 or MCF-7 cells). Reference ’s protocols for triazine derivatives, which employ 24–48 h incubations and DMSO as a solubilizing agent (<1% v/v) .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., unresolved NMR signals) be resolved during structural elucidation?
- Methodology : Overlapping signals (e.g., ’s unresolved C4/C6 carbons) require variable-temperature NMR or deuteration. For dynamic azo groups, use low-temperature (e.g., 233 K) ¹³C NMR to slow rotation and split peaks . Cross-validate with X-ray crystallography if single crystals are obtainable (recrystallize from acetonitrile/ethanol ).
Q. What mechanistic insights explain variability in azo coupling yields under different solvent conditions?
- Methodology : Perform kinetic studies (UV-Vis monitoring at λ=450 nm for azo bond formation). Polar aprotic solvents (DMF) stabilize diazonium intermediates, while acetic acid protonates intermediates, altering reaction pathways . Use DFT calculations (B3LYP/6-31G*) to model transition states and compare with experimental yields.
Q. How does the substitution pattern (e.g., acetyloxyethyl vs. methoxy groups) influence photostability and bioactivity?
- Methodology : Conduct structure-activity relationship (SAR) studies. Synthesize analogs (e.g., replacing acetyloxyethyl with methoxy groups via ’s protocols). Compare photodegradation rates under UV light (λ=365 nm, 0–24 h) and bioactivity shifts (e.g., logP changes measured via shake-flask method).
Q. What strategies mitigate byproduct formation during esterification of the salicylate moiety?
- Methodology : Use Steglich esterification (DCC/DMAP) for mild conditions. Monitor byproducts (e.g., ethyl 5-cyano-4-hydroxybenzoate) via LC-MS (negative ion mode, m/z 220.1). Optimize reaction time (1–6 h) and temperature (0–25°C) to minimize hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
